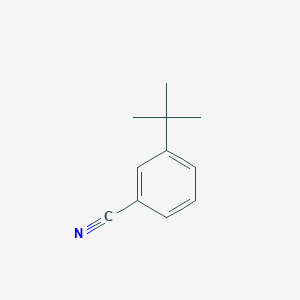

3-Tert-butylbenzonitrile

描述

Contextualization within Benzonitrile (B105546) Derivative Chemistry

Benzonitrile and its derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a nitrile functional group. The nitrile group is a versatile functional group in organic chemistry, capable of undergoing a variety of transformations. For instance, it can be hydrolyzed to form carboxylic acids, reduced to primary amines, or react with organometallic reagents to produce ketones.

The synthesis of benzonitrile compounds can be achieved through various methods. One notable method involves the use of a copper reagent as a medium to synthesize benzonitriles from phenylacetic acid and its derivatives in an oxygen atmosphere. google.com This method is considered environmentally friendly and avoids the need for harsh reagents. google.com

3-Tert-butylbenzonitrile, as a substituted benzonitrile, partakes in these characteristic reactions, serving as a building block for more complex molecules. cymitquimica.com Its applications are primarily as a chemical intermediate in the synthesis of other compounds. hongjinchem.com Research has explored its use in creating a range of other chemicals, highlighting its importance in synthetic chemistry.

Significance of the tert-Butyl Substituent in Aromatic Systems

The tert-butyl group is a large and bulky substituent that significantly influences the properties and reactivity of the aromatic ring to which it is attached. Its primary effects are steric hindrance and electronic contributions. nih.govresearchgate.net

Steric Hindrance: The bulkiness of the tert-butyl group can physically block or hinder reactions at the positions adjacent (ortho) to it on the aromatic ring. stackexchange.comcdnsciencepub.com This steric hindrance can direct incoming reactants to other positions on the ring, thereby controlling the regioselectivity of a reaction. stackexchange.com In some cases, the introduction of a tert-butyl group can improve the solubility of highly insoluble carbohydrate derivatives. acs.org

Electronic Effects: The tert-butyl group is considered an electron-donating group through an inductive effect. nih.gov This means it can increase the electron density on the aromatic ring, which in turn can influence the rate and orientation of electrophilic aromatic substitution reactions. stackexchange.com It tends to direct incoming electrophiles to the ortho and para positions. stackexchange.com However, due to its size, the para product is often favored. stackexchange.com The electron-donating nature of the tert-butyl group also plays a role in stabilizing adjacent carbocations, which can be a factor in certain reaction mechanisms. nih.gov

In the context of this compound, the tert-butyl group's electronic and steric properties are crucial in determining its reactivity and the structure of the products formed from its reactions.

Detailed Research Findings

Academic research on this compound and related compounds has yielded specific data on its properties and reactivity.

| Property | Value |

| Molecular Formula | C₁₁H₁₃N |

| Molecular Weight | 159.23 g/mol |

| CAS Number | 154532-34-0 |

| Boiling Point | 238.4°C at 760 mmHg |

| Density | 0.95 g/cm³ |

| Table 1: Physicochemical Properties of this compound. Data sourced from . |

Research into the reactions of related isomers, such as 4-tert-butylbenzonitrile (B1266226), provides insights that can be extrapolated to the 3-isomer. For instance, studies on 4-tert-butylbenzonitrile oxide in cycloaddition reactions have shown that the presence of a cyclodextrin (B1172386) can reverse the regioselectivity and significantly increase reaction rates. nih.gov While this research was not conducted on the 3-isomer directly, it highlights the influence of the tert-butyl group on the reactivity of the nitrile functionality.

Structure

3D Structure

属性

IUPAC Name |

3-tert-butylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-11(2,3)10-6-4-5-9(7-10)8-12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWBCSZHGGMJAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942854 | |

| Record name | 3-tert-Butylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20651-74-5 | |

| Record name | 3-Butylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020651745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-Butylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Tert Butylbenzonitrile and Its Derivatives

Established Synthetic Routes and Mechanistic Considerations

Traditional methods for the synthesis of benzonitriles, including 3-tert-butylbenzonitrile, have been well-documented, offering reliable pathways to this class of compounds. These routes often involve multi-step processes that have been optimized over time for yield and purity.

Nitration and Subsequent Reduction Strategies in Benzonitrile (B105546) Synthesis

A common strategy for introducing a nitrile group onto a benzene (B151609) ring involves the nitration of an aromatic precursor, followed by the reduction of the nitro group to an amine, which is then converted to the nitrile.

The synthesis of polysubstituted benzenes often requires careful consideration of the order of substituent introduction. libretexts.orglibretexts.org For a compound like this compound, a synthetic sequence could begin with the Friedel-Crafts alkylation of benzene to introduce the tert-butyl group. Subsequent nitration with a mixture of nitric acid and sulfuric acid would yield a nitro-substituted intermediate. masterorganicchemistry.com The directing effects of the tert-butyl group would favor the formation of the meta- and para-isomers, necessitating separation.

The nitro group is then reduced to an amino group. This transformation can be achieved using various reducing agents, such as metals like iron, tin, or zinc in the presence of an acid (e.g., HCl), or through catalytic hydrogenation over palladium, platinum, or nickel catalysts. masterorganicchemistry.com The resulting aniline (B41778) derivative is a key intermediate. The conversion of the amino group to a nitrile is then typically accomplished through a Sandmeyer-type reaction, which is discussed in more detail in section 2.1.3.

Palladium-Catalyzed Cross-Coupling Strategies for Benzonitrile Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. orgsyn.orgnih.govnih.gov These methods offer a versatile and efficient means to introduce the nitrile group onto an aromatic ring.

One prominent approach is the cyanation of aryl halides or triflates. In this reaction, an aryl precursor bearing a leaving group (e.g., bromine, iodine, or triflate) is coupled with a cyanide source, such as potassium ferrocyanide (K4[Fe(CN)6]), in the presence of a palladium catalyst. orgsyn.org The choice of ligand for the palladium catalyst is crucial for the reaction's success, with specialized ligands like CM-phos showing excellent activity for the cyanation of aryl mesylates. orgsyn.org The reaction often requires specific conditions, such as the use of water as a solvent or co-solvent, to proceed efficiently. orgsyn.org

The Suzuki-Miyaura cross-coupling reaction, another cornerstone of palladium catalysis, can also be adapted for benzonitrile synthesis. mdpi.comuwindsor.ca While typically used for C-C bond formation between organoboron compounds and organic halides, variations of this reaction can be employed to construct the benzonitrile scaffold. For instance, an aryl boronic acid derivative can be coupled with a partner that introduces the nitrile functionality. The versatility of the Suzuki-Miyaura reaction allows for a broad range of functional groups to be tolerated, making it a powerful tool for constructing complex benzonitrile derivatives. uwindsor.ca

Sandmeyer-Type Reactions in Benzonitrile Scaffold Construction

The Sandmeyer reaction is a classic and reliable method for converting an aryl amine into an aryl nitrile. nih.govnih.govbohrium.com This reaction proceeds via the formation of a diazonium salt intermediate, which is then treated with a copper(I) cyanide salt to yield the corresponding benzonitrile. nih.govbyjus.com

The process begins with the diazotization of an aryl amine, such as 3-tert-butylaniline, by treating it with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. nih.gov The resulting diazonium salt is then reacted with a solution of cuprous cyanide (CuCN) to introduce the nitrile group onto the aromatic ring. byjus.com The mechanism is believed to involve a single electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical and dinitrogen gas. bohrium.com The aryl radical then reacts with the cyanide to form the benzonitrile.

The Sandmeyer reaction is a powerful tool in organic synthesis due to its broad applicability and the ready availability of aryl amines as starting materials. nih.govresearchgate.net It provides a direct and efficient route to benzonitriles that might be difficult to access through other methods. nih.gov

| Reaction Type | Key Reagents | Intermediate | Product | Ref. |

| Nitration/Reduction | HNO₃/H₂SO₄, Fe/HCl | Nitro-tert-butylbenzene, tert-butylaniline | This compound | masterorganicchemistry.commasterorganicchemistry.com |

| Pd-Catalyzed Cyanation | Aryl halide, K₄[Fe(CN)₆], Pd catalyst | Aryl-Pd intermediate | This compound | orgsyn.org |

| Sandmeyer Reaction | Aryl amine, NaNO₂/HCl, CuCN | Aryl diazonium salt | This compound | nih.govnih.govbyjus.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have gained significant traction, aiming to develop more environmentally benign and sustainable chemical processes. semanticscholar.orginnovareacademics.inchemmethod.com This has led to the exploration of new synthetic routes for benzonitriles that minimize waste, avoid hazardous reagents, and utilize renewable resources.

Eco-Friendly and Solvent-Free Reaction Conditions

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to environmental pollution. semanticscholar.org Research has explored solvent-free reaction conditions for the synthesis of benzonitriles and related heterocyclic compounds. organic-chemistry.orgthieme-connect.com For example, Hantzsch condensation reactions to form thiazole (B1198619) derivatives have been successfully carried out under solvent-free conditions, often with very short reaction times and high yields. organic-chemistry.orgthieme-connect.com

The use of deep eutectic solvents, which are mixtures of salts that form a liquid at a low temperature, has also emerged as a greener alternative to traditional organic solvents. organic-chemistry.org These solvents are often biodegradable and have low toxicity. One-pot syntheses of nitriles from aldehydes have been achieved using a deep eutectic mixture of choline (B1196258) chloride and urea (B33335) as an efficient and ecofriendly catalyst under solvent-free conditions. organic-chemistry.org

Furthermore, methods for preparing benzonitrile compounds have been developed that utilize environmentally friendly reagents and conditions. For instance, a method using copper reagents in an oxygen atmosphere with a mixed solvent system of acetonitrile (B52724) and an organic solvent has been reported. google.com This approach avoids the use of more toxic cyanating agents. google.com

Coenzyme-Catalyzed Condensation Reactions for Benzonitrile Precursors

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, offers a highly efficient and environmentally friendly approach to synthesis. In the context of benzonitrile precursors, coenzyme-catalyzed reactions have shown promise.

The benzoin (B196080) condensation, a reaction that forms an α-hydroxy ketone from two aldehydes, can be catalyzed by thiamine (B1217682) (vitamin B1) as a coenzyme. worldwidejournals.comlatech.eduwikipedia.org This reaction provides a green alternative to the traditional use of toxic cyanide catalysts. latech.eduwikipedia.org The mechanism involves the formation of a nucleophilic carbene from thiamine, which then attacks the aldehyde. latech.edu While this reaction directly produces benzoins, these can be further transformed into precursors for benzonitriles. For instance, the α-hydroxy ketone can be oxidized to a dicarbonyl compound, which could then be a substrate for further reactions leading to a benzonitrile derivative.

N-Heterocyclic carbenes (NHCs), which are structurally related to the active part of thiamine, have also been employed to catalyze aza-benzoin condensation reactions. mdpi.com This reaction couples an aldehyde with an imine to produce an α-amino ketone, a valuable precursor for various amine derivatives. mdpi.com The use of chiral NHCs can even lead to the synthesis of enantiomerically enriched products. mdpi.com These α-amino ketones can serve as versatile building blocks for the synthesis of complex molecules, potentially including derivatives of this compound.

| Green Approach | Key Features | Example Reaction | Ref. |

| Solvent-Free Synthesis | Reduced waste, faster reactions, easier workup | Hantzsch condensation for thiazole synthesis | organic-chemistry.orgthieme-connect.com |

| Deep Eutectic Solvents | Biodegradable, low toxicity, recyclable | One-pot nitrile synthesis from aldehydes | organic-chemistry.org |

| Coenzyme Catalysis | Mild conditions, high selectivity, avoids toxic catalysts | Thiamine-catalyzed benzoin condensation | worldwidejournals.comlatech.edu |

| NHC Catalysis | Efficient C-C bond formation, potential for asymmetry | Aza-benzoin condensation to form α-amino ketones | mdpi.com |

Microwave-Assisted Synthesis of Benzonitrile Derivatives

Microwave-assisted synthesis has emerged as a significant area of research in chemistry, offering advantages such as increased energy efficiency, accelerated reaction rates, and improved product yields. nih.gov This technology has been effectively applied to the synthesis of various benzonitrile derivatives. nih.govresearchgate.net The use of microwave irradiation can dramatically shorten reaction times compared to conventional heating methods. nih.govmdpi.com For instance, the dehydration of benzamide (B126) to benzonitrile using phosphorus pentoxide in a microwave reactor can achieve high yields (90%) in just 1 to 2.5 minutes. researchgate.net

The synthesis of benzonitriles from amides in the presence of acetic anhydride (B1165640) can be accomplished under microwave radiation (200 W) for 30 minutes. researchgate.net In another application, microwave irradiation of 2-halobenzonitriles with methyl thioglycolate in DMSO at 130°C provides rapid access to 3-aminobenzo[b]thiophenes, with reaction times as short as 11 minutes yielding up to 94%. rsc.orgrsc.org This method is significantly faster than conventional heating, which might take hours to achieve similar results. rsc.org

Microwave technology is not only faster but can also be performed under solvent-free conditions, which is environmentally beneficial. nih.govshirazu.ac.ir For example, the synthesis of 2-substituted benzimidazoles from benzonitrile derivatives and o-phenylenediamine (B120857) can be carried out using solid catalysts like alumina (B75360) or silica (B1680970) gel under microwave irradiation without any solvent. shirazu.ac.ir This solvent-free approach, combined with the speed of microwave heating, represents a clean and efficient synthetic route. nih.govshirazu.ac.ir

The following table summarizes various microwave-assisted syntheses of benzonitrile derivatives and related compounds, highlighting the reaction conditions and outcomes.

| Starting Material(s) | Reagent/Catalyst | Solvent | Power/Temp | Time | Product | Yield | Citation |

| Benzamide | Phosphorus Pentoxide | None | - | 1-2.5 min | Benzonitrile | 90% | researchgate.net |

| Amides | Acetic Anhydride | None | 200 W | 30 min | Benzonitriles | - | researchgate.net |

| 2-Fluoro-5-nitrobenzonitrile, Methyl thioglycolate | Triethylamine | DMSO | 130 °C | 11 min | 3-Amino-5-nitrobenzo[b]thiophene | 94% | rsc.org |

| o-Phenylenediamine, Benzonitrile derivatives | Alumina/Silica Gel/Zeolite | None | 160-560 W | 5-9 min | 2-Substituted benzimidazoles | 70-98% | shirazu.ac.ir |

| 4-Amino-3-chloro-5-methylbenzonitrile | NaNO₂, H₂SO₄ | Ethanol/Water | 40 °C | 3 h | 3-Chloro-5-methylbenzonitrile derivative | - | nih.gov |

Continuous Flow Chemistry in the Synthesis of this compound Analogues

Continuous flow chemistry, where a chemical reaction is performed in a continuously flowing stream, has become a transformative technology for improving synthetic efficiency. mdpi.comseqens.com This methodology offers precise control over reaction parameters and enables the straightforward coupling of multiple reaction steps without the need to isolate and purify intermediates. mdpi.com In recent years, flow chemistry has been increasingly applied to the synthesis of valuable organic compounds, including nitriles, due to its enhanced safety, efficiency, and scalability. rhhz.netrsc.org

The synthesis of benzonitrile analogues can be effectively performed using flow systems. For example, a continuous-flow microreactor has been used for the Schmidt reaction of aldehydes with trimethylsilyl (B98337) azide (B81097) (TMSN₃) in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) to produce various nitriles in high yields. rhhz.net This approach is noted for its mild reaction conditions and improved safety, particularly when handling potentially hazardous reagents like azides. rhhz.net Another method involves the dehydration of amides to nitriles using cerium oxide as a catalyst in a continuous-flow setup, with acetonitrile serving as both the solvent and a dehydrating agent. thieme-connect.com This process demonstrates high catalyst stability and yields ranging from 75% to 96%. thieme-connect.com

Flow chemistry is particularly advantageous for reactions that are difficult to control in traditional batch processes. scielo.br The enhanced heat and mass transfer in microreactors allows for the use of highly reactive intermediates and exothermic reactions under controlled conditions. nih.gov This level of control is crucial for achieving high selectivity and yield in the synthesis of complex molecules. nih.gov

Optimization of Reaction Parameters in Flow Systems

A key advantage of continuous flow chemistry is the ability to rapidly optimize reaction parameters to maximize yield and selectivity. nih.gov Parameters such as temperature, pressure, residence time, and reagent concentration can be precisely controlled and systematically varied. unimi.it

In the continuous-flow synthesis of nitriles via the Schmidt reaction, parameters like the flow rate, which determines the residence time, are critical. rhhz.net For the reaction of benzaldehyde, a specific flow rate ratio was established to achieve a 5-second residence time at 25 °C, leading to an efficient conversion. rhhz.net Similarly, in the cerium oxide-catalyzed dehydration of amides, the temperature and residence time are crucial. thieme-connect.com Reactions are typically run at temperatures between 100–140 °C with a residence time of around 64 minutes to achieve high yields. thieme-connect.com

The optimization process often involves screening a range of conditions. For instance, in developing a two-step flow synthesis, each step is optimized individually before being combined. mdpi.com This might involve adjusting the temperature of a reactor, the concentration of reactants, or the flow rate to find the optimal conditions for each transformation. mdpi.com The use of in-line analytical techniques can further accelerate this optimization process by providing real-time feedback on the reaction outcome.

The following table illustrates the optimization of reaction parameters for the synthesis of benzonitrile and its analogues in a flow system.

| Reaction | Reactants | Catalyst/Reagent | Temperature (°C) | Residence Time | Product | Yield | Citation |

| Schmidt Reaction | Benzaldehyde, TMSN₃ | TfOH | 25 | 5 s | Benzonitrile | 95% | rhhz.net |

| Amide Dehydration | Benzamide | CeO₂ | 100-140 | 64 min | Benzonitrile | 93% | thieme-connect.com |

| C-N Cross-Coupling | Nitrile derivative, Amine | Palladium catalyst | 150 | - | Imatinib intermediate | 58% | mdpi.com |

| Nitrile Hydration | (4-methylpiperazin-1-yl)methyl benzonitrile | - | 180 | 15 min | Amide intermediate | - | mdpi.com |

Scale-Up Methodologies and Industrial Production Optimization

One of the most significant benefits of continuous flow chemistry is the streamlined transition from laboratory-scale synthesis to industrial production. seqens.com Unlike batch processes, where scaling up often requires a complete redesign of the reaction setup, flow systems can typically be scaled by either running the system for a longer duration or by "numbering-up," which involves using multiple identical reactors in parallel. This homothetic relationship between lab and manufacturing equipment reduces development time and investment. seqens.com

Flow chemistry inherently offers enhanced safety, which is a major consideration for industrial-scale production. rhhz.net The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, reducing the risks associated with highly exothermic or explosive reactions. seqens.com This is particularly relevant for the synthesis of nitriles, which can involve toxic reagents like cyanide salts or energetic materials like azides. rhhz.net The improved safety and control make flow chemistry an attractive option for the industrial synthesis of this compound analogues.

Chemical Reactivity and Transformative Processes of 3 Tert Butylbenzonitrile

Electrophilic Aromatic Substitution (EAS) on the Benzonitrile (B105546) Core

Electrophilic aromatic substitution (EAS) represents a cornerstone of aromatic chemistry, proceeding through a two-step mechanism that involves the initial attack of an electrophile on the π-electron system of the benzene (B151609) ring, followed by the restoration of aromaticity.

Regioselectivity Influenced by Steric and Electronic Effects

The regiochemical outcome of EAS reactions on 3-tert-butylbenzonitrile is dictated by the competing directing effects of its two substituents: the tert-butyl group and the nitrile group. These groups exert opposing electronic influences and significant steric effects on the aromatic ring. libretexts.orglibretexts.org

Electronic Effects: The tert-butyl group is an alkyl group that acts as a weak activator and an ortho, para-director due to its electron-donating inductive effect. stackexchange.comlibretexts.org Conversely, the nitrile (-C≡N) group is a potent deactivating group and a meta-director. This is because the cyano group is strongly electron-withdrawing through both resonance and inductive effects, pulling electron density from the ring and destabilizing the positively charged intermediate formed during substitution. libretexts.orgmsu.edu

Steric Effects: The most significant factor influencing the regioselectivity is the steric hindrance imposed by the bulky tert-butyl group. youtube.commsu.edu This bulkiness severely hinders the approach of an electrophile to the C2 position, which is ortho to the tert-butyl group. libretexts.orgmsu.edu

When these effects are combined, the directing influence of the two substituents must be assessed. In cases of competing directors, the more powerful activating group typically governs the position of substitution. lumenlearning.commasterorganicchemistry.com However, in this compound, the strong deactivating nature of the nitrile group and the overwhelming steric bulk of the tert-butyl group are the dominant factors. The positions meta to the nitrile group are C2, C4, and C6. The positions ortho and para to the tert-butyl group are C2, C4, and C6. While both groups direct towards the same positions, the steric hindrance at C2 makes substitution there highly unfavorable. Therefore, electrophilic attack is predominantly directed to the C4 and C6 positions, which are electronically favored by the tert-butyl group and sterically accessible.

| Substituent | Electronic Effect | Directing Influence | Favored Positions |

|---|---|---|---|

| -C(CH₃)₃ (tert-Butyl) | Activating (Weak) | Ortho, Para | C2, C4, C6 |

| -CN (Nitrile) | Deactivating (Strong) | Meta | C2, C4, C6 |

Arenium Ion Intermediates and Mechanistic Pathways in EAS

The generally accepted mechanism for EAS involves a two-step process. The first, rate-determining step is the attack of the electrophile (E⁺) on the aromatic ring, which disrupts the aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma (σ)-complex. rsc.org In the second, faster step, a base removes a proton from the sp³-hybridized carbon, restoring the aromatic system.

For this compound, attack at the C4 or C6 position yields an arenium ion where the positive charge is delocalized across the ring. The stability of this intermediate is crucial. The electron-donating tert-butyl group helps to stabilize the positive charge in the arenium ion when the attack is at the ortho or para positions relative to it. libretexts.org Conversely, the electron-withdrawing nitrile group destabilizes the carbocation, particularly when the positive charge is located on the carbon atom to which it is attached. Attack at the C4/C6 positions avoids placing the positive charge directly adjacent to the nitrile-substituted carbon in any of the primary resonance structures, making this pathway more favorable than attack at other positions.

Nucleophilic Additions and Substitutions Involving the Nitrile Moiety

The nitrile group itself is a site of reactivity, susceptible to nucleophilic attack, most notably through reduction pathways. Furthermore, its electron-withdrawing nature activates the aromatic ring toward nucleophilic aromatic substitution, provided a suitable leaving group is present.

Reduction Pathways of the Nitrile Group to Amines

The nitrile group of this compound can be readily reduced to a primary amine (3-tert-butylbenzylamine). This transformation is a common and synthetically useful reaction. Several reducing agents can accomplish this conversion. chemistrysteps.comjove.com

Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that effectively converts nitriles to primary amines. jove.comjove.com The reaction typically involves treatment of the nitrile with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting amine. chemistrysteps.com

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Nickel (Ni) or Platinum (Pt). studymind.co.uk This is often the preferred method in industrial settings due to its lower cost compared to hydride reagents. studymind.co.uk

| Reagent | Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous Ether 2. H₂O or H₃O⁺ workup | Primary Amine |

| Hydrogen Gas (H₂) with Metal Catalyst (Ni, Pt) | High pressure and temperature | Primary Amine |

| Sodium and Ethanol | Refluxing ethanol | Primary Amine |

Formation of Substituted Benzonitriles via Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org Unlike EAS, SₙAr is facilitated by the presence of strong electron-withdrawing groups on the ring. chemistrysteps.commasterorganicchemistry.com

The nitrile group in this compound acts as a strong electron-withdrawing group, which activates the ring toward nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgchemistrysteps.com For an SₙAr reaction to occur, a good leaving group (such as a halide) must also be present on the ring, typically positioned ortho or para to the electron-withdrawing group. masterorganicchemistry.com

In a hypothetical molecule like 4-chloro-3-tert-butylbenzonitrile, the nitrile group would activate the ring, allowing a nucleophile to displace the chloride ion. The reaction proceeds via an addition-elimination mechanism: the nucleophile first adds to the carbon bearing the leaving group, forming the resonance-stabilized Meisenheimer complex, and subsequently, the leaving group is expelled to restore aromaticity. chemistrysteps.comlibretexts.org The electron-donating tert-butyl group would have a slight deactivating effect on this reaction compared to a ring without it.

Oxidative and Reductive Transformations of Aromatic Substituents

The substituents on the benzonitrile core can also undergo chemical transformations under specific oxidative or reductive conditions.

Oxidative Transformations: The tert-butyl group is notably resistant to oxidation by common strong oxidizing agents like potassium permanganate (KMnO₄) under typical conditions. doubtnut.comlumenlearning.com This inertness is due to the absence of a benzylic hydrogen atom—a hydrogen on the carbon directly attached to the aromatic ring. allen.inlibretexts.org Side-chain oxidation of alkylbenzenes to benzoic acid requires at least one benzylic hydrogen. lumenlearning.comlibretexts.org However, under specific and harsh conditions, such as oxidation with NO₂ gas at elevated temperatures, the tert-butyl group can be converted into a carboxylic acid group. google.com

Reductive Transformations: The aromatic ring of this compound can undergo reduction under specific conditions. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, reduces aromatic rings to 1,4-cyclohexadienes. masterorganicchemistry.compharmaguideline.com For benzonitrile, the presence of the electron-withdrawing nitrile group influences the regiochemistry of the reduction. The reaction proceeds via a radical anion intermediate, and the positions that are protonated are adjacent to the electron-withdrawing substituent. masterorganicchemistry.comchegg.comchegg.com This process transforms the aromatic core into a non-aromatic cyclic diene, offering a pathway to a different class of compounds.

Oxidation of Amino Groups in Substituted Benzonitrile Derivatives

The oxidation of amino groups is a significant transformation in organic synthesis. In substituted benzonitrile derivatives, such as 4-Amino-3-(tert-butyl)benzonitrile, the amino group can undergo oxidation to form nitroso or nitro derivatives . This process is a key reaction for modifying the electronic properties and reactivity of the aromatic ring. The oxidation of primary amines can be achieved using various methods, including hydroxyl radical-induced oxidation nih.govnih.gov.

Studies on the oxidation of simple primary amines have shown that the process can lead to the formation of ammonia or complete mineralization to nitrates, depending on the molecular structure nih.gov. For instance, the oxidation of glycine has been shown to produce ammonia, while acetamide is oxidized to oxamic acid and eventually to nitrates nih.gov. These transformations highlight the potential pathways for the amino group in substituted benzonitriles when subjected to oxidizing conditions.

Various catalytic systems have been developed for the efficient oxidation of primary amines to nitriles, often utilizing transition metals like copper or ruthenium with molecular oxygen as a green oxidant researchgate.net. While this involves the formation of a nitrile from an amine, the reverse process—the reaction of the amino group on a pre-existing nitrile compound—is also of synthetic importance.

Table 1: Oxidation Reactions of Amino Groups

| Reactant Type | Oxidizing Agent/Process | Potential Products | Reference |

|---|---|---|---|

| Substituted Amino Benzonitriles | General Oxidation | Nitroso or Nitro derivatives | |

| Simple Primary Amines | Hydroxyl Radicals (e.g., H₂O₂/UV) | Ammonia, Nitrates | nih.gov |

Conversion to Carboxylic Acid Derivatives

The nitrile group (–C≡N) of this compound is a versatile functional group that can be converted into various carboxylic acid derivatives. A primary transformation is the hydrolysis of the nitrile to a carboxylic acid, which can then serve as a precursor to other derivatives like esters, amides, and acid chlorides libretexts.orgmsu.edu.

Hydrolysis to Carboxylic Acid: The most direct conversion is the hydrolysis of the nitrile group to a carboxylic acid (3-tert-butylbenzoic acid). This reaction can be catalyzed by either acid or base under heated conditions msu.edu. The mechanism involves the addition of water across the carbon-nitrogen triple bond, forming an amide intermediate which is then further hydrolyzed msu.edu.

Formation of Other Derivatives: Once the carboxylic acid is formed, it can be converted into a range of derivatives:

Acid Chlorides: Carboxylic acids react with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding acid halides libretexts.orgyoutube.com. These are highly reactive intermediates.

Esters: Through Fischer esterification, the carboxylic acid can be reacted with an alcohol in the presence of an acid catalyst to form an ester youtube.comuomus.edu.iq.

Amides: The carboxylic acid can be converted to an amide by reacting it with an amine. More commonly, the more reactive acid chloride is used to react with ammonia or a primary/secondary amine to yield an amide libretexts.orguobasrah.edu.iq.

Table 2: Conversion of Nitrile to Carboxylic Acid Derivatives

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | H₃O⁺ or OH⁻, Heat | 3-tert-butylbenzoic acid | Hydrolysis |

| 3-tert-butylbenzoic acid | SOCl₂ | 3-tert-butylbenzoyl chloride | Acyl Halide Formation |

| 3-tert-butylbenzoic acid | R'OH, H⁺ | 3-tert-butylbenzoate ester | Fischer Esterification |

Other Significant Reaction Types

Acylation and Alkylation Reactions

This compound can undergo electrophilic aromatic substitution reactions such as Friedel-Crafts acylation and alkylation. In these reactions, an acyl or alkyl group is attached to the aromatic ring byjus.com. The position of substitution on the benzonitrile ring is directed by the two existing substituents: the tert-butyl group and the nitrile group.

Directing Effects: The tert-butyl group is an alkyl group, which is an electron-donating group that directs incoming electrophiles to the ortho and para positions. The nitrile group is a strongly electron-withdrawing group and acts as a meta-director.

Friedel-Crafts Acylation: This reaction involves the addition of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst like AlCl₃ byjus.comlibretexts.org. The product is a ketone.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst byjus.compressbooks.pub. A major limitation of this reaction is the potential for carbocation rearrangements to form a more stable carbocation before attacking the aromatic ring libretexts.orgyoutube.com.

For this compound, the positions ortho to the tert-butyl group are positions 2 and 4, and the para position is position 6. The positions meta to the nitrile group are positions 2 and 5. Therefore, substitution would be most favored at position 2, which is ortho to the activator and meta to the deactivator. Position 4 may be sterically hindered by the adjacent tert-butyl group.

Radical Reaction Pathways and Intermediate Stabilization

This compound can participate in reactions involving radical intermediates. The stability of these intermediates is a crucial factor in determining the reaction pathway. Radicals are electron-deficient species, and their stability is enhanced by electron-donating groups libretexts.org.

Intermediate Stabilization:

Hyperconjugation: The tert-butyl group attached to the benzene ring plays a significant role in stabilizing radical intermediates. It can stabilize adjacent radical centers through hyperconjugation, a type of σ-donation libretexts.org. When a radical is formed on the aromatic ring, the C-H bonds of the tert-butyl group can overlap with the p-orbital containing the unpaired electron, delocalizing the radical and increasing its stability.

Resonance: Benzylic radicals are stabilized by resonance, where the unpaired electron can be delocalized into the aromatic π-system libretexts.org.

The presence of the tert-butyl group can influence the course of radical reactions by stabilizing specific radical intermediates more than others, thereby directing the outcome of the reaction. For example, in a reaction involving hydrogen abstraction from the ring, the formation of a radical at a position that can be stabilized by the tert-butyl group would be favored. The study of radical stabilization energies (RSE) provides a quantitative measure of a radical's stability nih.gov.

Free radicals can be generated through the homolysis of covalent bonds, often initiated by external stimuli nih.gov. These reactive species can then engage in a variety of reactions, including addition, fragmentation, and group-transfer nih.gov. In the context of substituted benzonitriles, these pathways could lead to novel functionalizations.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Amino-3-(tert-butyl)benzonitrile |

| Acetamide |

| Aluminum chloride |

| Ammonia |

| Benzene |

| Carboxylic acid |

| Ester |

| Glycine |

| Nitric acid |

| Nitro derivative |

| Nitroso derivative |

| Oxamic acid |

| Phosphorus tribromide |

| Sulfuric acid |

| Thionyl chloride |

| 3-tert-butylbenzoic acid |

| 3-tert-butylbenzoyl chloride |

Catalytic Systems in 3 Tert Butylbenzonitrile Chemistry

Transition Metal Catalysis for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Transition metals, particularly those from the platinum group, have long been the cornerstone of cross-coupling chemistry due to their versatile electronic properties and ability to cycle through multiple oxidation states. acs.org Their application in reactions involving aryl nitriles allows for the precise introduction of new functional groups.

Palladium catalysis is a dominant strategy for the synthesis of benzonitrile (B105546) derivatives. rsc.org The cyanation of aryl halides and pseudohalides is one of the most significant applications, providing a direct route to the nitrile functionality. rsc.orgresearchgate.net These reactions are known to be sensitive to catalyst poisoning by cyanide ions, necessitating careful selection of the cyanide source and reaction conditions. researchgate.netmdpi.com Potassium ferrocyanide, K₄[Fe(CN)₆], has been identified as an advantageous, non-toxic cyanating agent where all six cyanide ligands can be transferred, leading to high catalyst productivity. researchgate.net

A practical, large-scale synthesis of a benzonitrile derivative from an aryl bromide was achieved using a palladium catalyst in a mixed solvent system of dimethylacetamide (DMAc) and toluene. acs.org Optimization of reagent addition order was found to be critical for achieving a robust and scalable process. researchgate.net Beyond synthesis, palladium catalysts are used to functionalize benzonitrile-containing molecules. For instance, Pd/C has been employed in Hiyama coupling reactions of aryl halides with aryltriethoxysilanes and in forming C-S bonds to produce aryl sulfides. mdpi.com

| Reaction Type | Catalyst System | Substrates | Cyanide Source | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Cyanation of Aryl Bromide | Pd(OAc)₂ / dppf | Aryl Bromides | K₄[Fe(CN)₆] | DMAc, 120 °C | Good yields | researchgate.net |

| Cyanation of Aryl Halides | Pd/CoFe₂O₄@ACT (heterogeneous) | Aryl Iodides, Aryl Bromides | Benzyl Cyanide | Acetonitrile (B52724), 90 °C, 3h | Good performance | rsc.org |

| Hiyama Coupling | 10% Pd/C (0.5 mol%) / tris(4-fluorophenyl)phosphine | Aryl Iodides/Bromides, Aryltriethoxysilanes | N/A | TBAF, Toluene, 120 °C | Moderate to good (45–76%) | mdpi.com |

| C-S Coupling | Pd/C | Aryl Halides, Thiols | N/A | Ligand-free | Not specified | mdpi.com |

While palladium is prevalent, other transition metals offer unique reactivity with nitriles. Rhodium(II) complexes, for example, catalyze the transannulation of 1-sulfonyl-1,2,3-triazoles with nitriles to produce highly substituted imidazoles. organic-chemistry.orgnih.gov This reaction proceeds through the formation of a rhodium iminocarbenoid intermediate. organic-chemistry.orgnih.gov The choice of catalyst, such as dirhodium(II) octanoate, and solvent is crucial for optimizing yield. nih.gov

Nickel complexes have emerged as effective catalysts for cross-coupling reactions involving the traditionally less reactive C-CN bond. rsc.org For instance, a Ni(0) catalyst with a 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) ligand facilitates C-S bond formation between benzonitriles and alkyl thiols. rsc.org This process involves the oxidative addition of the Ph-CN bond to the nickel center. rsc.org Other earth-abundant metals like zinc and copper also find application. Zinc complexes can catalyze the hydroboration of nitriles to form diborylamines, and copper clusters have been used for the cyanation of iodobenzenes. acs.orgmdpi.com A tetranuclear copper(I) cluster, for example, successfully catalyzed the transformation of iodobenzene (B50100) derivatives, including 4-tert-butyl-iodobenzene, into their corresponding benzonitriles using AIBN as a cyanide source, yielding 4-tert-butylbenzonitrile (B1266226). mdpi.com

| Reaction Type | Catalyst | Substrates | Product Type | Key Conditions | Yield (Example) | Reference |

|---|---|---|---|---|---|---|

| Transannulation | Rh₂(OAc)₄ | 1-Sulfonyl-1,2,3-triazoles, Nitriles | Imidazoles | Chloroform, 120 °C | 82% | organic-chemistry.orgnih.gov |

| C-S Coupling | [Ni(COD)(dcype)] | Benzonitrile, Propanethiol | Thioether | KOtBu (base) | Good functional group tolerance | rsc.org |

| Hydroboration | Zinc complex | Nitriles, Pinacolborane (HBpin) | Diborylamines | Neat, 60 °C | Good yields | acs.org |

| Cyanation | Tetranuclear Copper(I) Cluster | Iodobenzenes | Benzonitriles | AIBN (cyano source) | 44% for 4-tert-butylbenzonitrile | mdpi.com |

In the push for greener and more sustainable chemistry, catalysts based on earth-abundant metals like iron, cobalt, nickel, and copper have gained significant attention. acs.orgrsc.org When formulated as nanoparticles (NPs), these metals can exhibit extraordinary catalytic efficiency, sometimes rivaling their noble metal counterparts. rsc.orgresearchgate.net The high surface area and unique electronic properties of nanocatalysts allow for reactions to proceed under milder conditions, often with reduced toxic byproducts. researchgate.net

These catalysts are effective in a wide array of organic reactions, including cross-coupling, C-H activation, and hydrogenation. researchgate.netresearchgate.net For example, nickel nanoparticles supported on polyethylene (B3416737) glycol ([NiNPs/PEG]) can activate carbonyl and nitrile groups. scispace.com The development of nanocatalysts from earth-abundant metals is driven by the need for cost-effective and environmentally benign chemical processes. rsc.org While specific applications to 3-tert-butylbenzonitrile are not extensively detailed, the principles of C-C and C-X bond formation catalyzed by these systems are broadly applicable to aryl nitriles. researchgate.netscispace.com

Base-Catalyzed/Mediated Coupling Reactions

An alternative to transition-metal-based systems involves methodologies that are either catalyzed or mediated solely by strong bases. These approaches are attractive due to their low cost and reduced metal contamination in the final products. researchgate.netdntb.gov.ua

Alkali metal tert-butoxides, particularly potassium tert-butoxide (KOtBu), are powerful reagents in transition-metal-free organic synthesis. researchgate.net They can act as a base, a nucleophile, or facilitate single-electron transfer (SET) processes to enable the formation of C-C and C-heteroatom bonds. researchgate.netresearchgate.net

In one notable application, KOtBu promotes the direct arylation of unreactive aromatic C-H bonds using an oxidant like di-tert-butyl peroxide (DTBP). nih.gov The mechanism is proposed to involve the generation of radical anion intermediates via an SET pathway. nih.gov Similarly, cesium carbonate (Cs₂CO₃), another strong base, has been shown to promote the cross-coupling of arenes with cyano-substituted aryl halides in the absence of a metal catalyst, with a radical mechanism being proposed. acs.org

Furthermore, KOtBu can function as a nucleophilic oxygen source for the hydration of a wide range of nitriles to their corresponding amides under anhydrous conditions. acs.orgorganic-chemistry.org This transition-metal-free protocol is efficient, scalable, and avoids issues like overhydrolysis often seen in traditional methods. organic-chemistry.org The reaction tolerates various functional groups and is believed to proceed through a single-electron-transfer radical mechanism. acs.orgorganic-chemistry.org

| Reaction Type | Base/Reagent System | Substrates | Key Features | Proposed Mechanism | Reference |

|---|---|---|---|---|---|

| C–CN/C–H Cross-Coupling | KOtBu | Aryl nitriles, Heteroarenes (e.g., benzoxazole) | Metal-free C-arylation | Nitrile as activating and leaving group | researchgate.net |

| Direct Arylation | KOtBu / DTBP | Aryl halides, Arenes | Attachment of aryl groups to unreactive C-H bonds | Radical anion intermediates via SET | nih.gov |

| Biaryl Formation | Cs₂CO₃ | Arenes, Cyano-substituted aryl iodides | Ligand- and metal-free direct coupling | Radical mechanism | acs.org |

| Nitrile Hydration | KOtBu | Aromatic, heteroaromatic, aliphatic nitriles | Metal-free, anhydrous, KOtBu as oxygen source | Single-Electron Transfer (SET) / Radical | acs.orgorganic-chemistry.org |

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Reaction Intermediates

Multinuclear NMR spectroscopy is a cornerstone for the characterization of 3-tert-butylbenzonitrile and its reaction intermediates in solution. researchgate.netnih.gov Beyond standard ¹H and ¹³C NMR, the observation of other nuclei can provide critical data for understanding reaction pathways.

In reactions involving organometallic reagents or catalysts, NMR of nuclei such as ³¹P, ¹⁹F, or ⁷Li can be invaluable. organicchemistrydata.orgilpi.com For instance, in a palladium-catalyzed cyanation reaction to synthesize this compound, ³¹P NMR would be essential for tracking the state of phosphine (B1218219) ligands and identifying catalytic intermediates. thieme-connect.com The chemical shifts and coupling constants of these nuclei are highly sensitive to their chemical environment, allowing for the differentiation of various species in solution. organicchemistrydata.org

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which correlate with their size and shape. nih.gov This method can be used to identify intermediates, aggregates, or catalyst-substrate complexes in solution without the need for physical separation. nih.gov

The following table provides typical NMR data for this compound, which serves as a reference for identifying this compound in reaction mixtures.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 7.58 | d | J = 8.4 | Aromatic CH |

| ¹H | 7.47 | d | J = 8.4 | Aromatic CH |

| ¹H | 1.32 | s | - | tert-butyl CH₃ |

| ¹³C | 156.73 | s | - | Aromatic C-C(CH₃)₃ |

| ¹³C | 132.05 | s | - | Aromatic CH |

| ¹³C | 126.26 | s | - | Aromatic CH |

| ¹³C | 119.26 | s | - | Aromatic C-CN |

| ¹³C | 109.37 | s | - | Nitrile CN |

| ¹³C | 35.35 | s | - | tert-butyl C |

| ¹³C | 31.03 | s | - | tert-butyl CH₃ |

| Note: Chemical shifts are typically referenced to a standard solvent signal. Data is illustrative and may vary based on solvent and experimental conditions. mdpi.com |

Mass Spectrometry (e.g., MALDI-TOF, LC-MS/MS) in Complex Mixture Analysis

Mass spectrometry (MS) is indispensable for the analysis of complex reaction mixtures containing this compound and its derivatives. patsnap.com It provides information on the molecular weight of components, aiding in their identification.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS is particularly useful for the analysis of larger molecules, such as organometallic complexes or polymers derived from this compound. creative-proteomics.comutoronto.ca This "soft" ionization technique minimizes fragmentation, allowing for the clear observation of the molecular ion. creative-proteomics.com For example, in the study of rhodium(II) carboxylates with benzonitrile (B105546) ligands, MALDI-TOF MS was used to characterize the dinuclear complexes. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. patsnap.comnih.gov This technique is ideal for separating and identifying multiple components in a complex reaction mixture. The initial MS scan provides the molecular weights of the eluted compounds, and subsequent fragmentation (MS/MS) of selected ions yields structural information, facilitating the definitive identification of isomers and byproducts. patsnap.com

Table 2: Application of Mass Spectrometry Techniques in the Analysis of this compound Reactions

| Technique | Application | Information Obtained | Reference |

| MALDI-TOF MS | Analysis of large, non-volatile complexes and polymers. | Molecular weight of intact macromolecules and complexes. | creative-proteomics.comresearchgate.net |

| LC-MS/MS | Separation and identification of components in complex mixtures. | Molecular weight and structural fragments of individual components, enabling isomer differentiation. | patsnap.comnih.gov |

X-ray Diffraction for Solid-State Structural Elucidation of Complexes

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. iastate.eduub.edu When intermediates or products of reactions involving this compound can be isolated as single crystals, single-crystal XRD provides precise information on bond lengths, bond angles, and stereochemistry. iastate.edu This technique is crucial for understanding the coordination environment of metal centers in catalytic complexes and for confirming the absolute structure of chiral products. For instance, the crystal structure of a dinuclear rhodium(II) complex with 3,5-di-tert-butyl-4-hydroxybenzonitrile (B157987) as an axial ligand was determined by X-ray diffraction, revealing how the molecules pack in the solid state. researchgate.net

In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be employed. americanpharmaceuticalreview.comrsc.org PXRD is useful for identifying crystalline phases, assessing sample purity, and, in some cases, determining crystal structures when combined with computational modeling. americanpharmaceuticalreview.comrsc.org

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for the detection and characterization of species with unpaired electrons, such as free radicals and certain transition metal complexes. bhu.ac.inlibretexts.org In reaction mechanisms that involve single-electron transfer steps or the formation of radical intermediates, ESR is an invaluable tool. researchgate.netnih.gov

For example, if the synthesis or a subsequent reaction of this compound were to proceed through a radical mechanism, ESR could be used to identify the specific radical species formed. The ESR spectrum provides information about the electronic structure of the radical and its interaction with nearby magnetic nuclei (hyperfine splitting), which can help to pinpoint the location of the unpaired electron within the molecule. bhu.ac.inlibretexts.org The chemical oxidation of dirhodium complexes with cyanophenol ligands has been studied using ESR, which confirmed the formation of phenoxyl radicals. researchgate.net

Table 3: Spectroscopic Techniques and Their Role in Mechanistic Studies

| Technique | Type of Information | Relevance to this compound Studies |

| Multinuclear NMR | Solution-state structure, bonding, and dynamics. | Elucidation of reaction intermediates and catalyst speciation. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. | Identification of products and byproducts in complex mixtures. |

| X-ray Diffraction | Solid-state structure and packing. | Definitive structural characterization of crystalline complexes and products. |

| ESR Spectroscopy | Presence and structure of radical species. | Investigation of reaction mechanisms involving radical intermediates. |

Computational Chemistry in the Study of 3 Tert Butylbenzonitrile

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, prized for its balance of accuracy and computational efficiency. researchgate.net It works by calculating the electron density of a molecule rather than the complex wavefunctions of individual electrons, making it feasible to study relatively large systems. For 3-tert-butylbenzonitrile, DFT is the primary tool for predicting its fundamental electronic properties and reactivity patterns. General applications include modeling the molecule's electronic structure to predict its behavior in chemical reactions.

Elucidation of Reaction Pathways and Transition States

A significant application of DFT is mapping the energetic landscape of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy of these "stationary points," researchers can determine the activation energy required for a reaction to proceed and identify the most likely mechanistic pathway. researchgate.netmdpi.com

For this compound, potential reactions for study include electrophilic aromatic substitution, reduction of the nitrile group, or oxidation of the tert-butyl group. While specific DFT studies detailing the reaction pathways for this compound are not prominent in surveyed literature, the methodology is well-established. For instance, in studies of related nitrile cycloaddition reactions, DFT (using functionals like B3LYP or M06-2X) is used to calculate the Gibbs free energy profiles, revealing whether a reaction is concerted or stepwise and explaining observed regioselectivity. researchgate.netmdpi.com A hypothetical energy profile for a reaction is shown in Table 1.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of this compound This table is illustrative and does not represent published data for this specific molecule.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 |

| TS1 | First Transition State | +25.4 |

| Intermediate | Reaction Intermediate | +5.2 |

| TS2 | Second Transition State | +18.9 |

| Products | Final Product(s) | -15.7 |

Prediction of Spectroscopic Signatures (e.g., IR, NMR, UV-Vis)

Computational methods are invaluable for interpreting experimental spectra. DFT calculations can predict vibrational frequencies (Infrared), chemical shifts (Nuclear Magnetic Resonance), and electronic transitions (UV-Visible), which can then be compared with experimental data to confirm a molecule's structure.

Infrared (IR) Spectroscopy: DFT can calculate the harmonic vibrational frequencies of this compound. These calculated frequencies are often systematically scaled to correct for approximations in the theory and achieve better agreement with experimental data. A hallmark of this molecule is the C≡N stretching vibration, which is experimentally observed around 2220–2240 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating the NMR chemical shifts (¹H and ¹³C) of organic molecules.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy.

While detailed computational spectroscopic studies for this compound are not widely published, Table 2 illustrates how predicted data would be compared to experimental values for similar molecules.

Table 2: Comparison of Experimental and Hypothetical DFT-Predicted Spectroscopic Data Predicted values are for illustrative purposes and are based on typical accuracies of the methods.

| Spectroscopic Method | Key Feature | Typical Experimental Value | Hypothetical Predicted Value (Method) |

|---|---|---|---|

| FT-IR | C≡N Stretch | ~2230 cm⁻¹ | 2235 cm⁻¹ (Scaled B3LYP/6-31G(d)) |

| ¹³C NMR | Nitrile Carbon (C≡N) | ~118 ppm | 118.5 ppm (GIAO-B3LYP) |

| ¹H NMR | Tert-butyl Protons | ~1.3 ppm | 1.32 ppm (GIAO-B3LYP) |

| UV-Vis | π → π* Transition | ~240 nm | 245 nm (TD-DFT) |

Analysis of Molecular Orbitals and Charge Distribution

The reactivity of a molecule is governed by its electronic landscape. DFT provides several ways to visualize and quantify this, including the analysis of frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and atomic charges.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map plots the electrostatic potential onto the electron density surface of the molecule. It visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the area around the nitrogen atom of the nitrile group would be expected to show a negative potential, indicating a site for electrophilic attack.

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom, providing a quantitative measure of the electron distribution and bond polarity within the molecule.

Table 3: Key Conceptual DFT Descriptors These descriptors are calculated from HOMO and LUMO energies to quantify reactivity.

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability and reactivity |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of particles, MD provides a detailed view of molecular motion, conformational changes, and intermolecular interactions. acs.org While this compound is a relatively rigid molecule, MD simulations could be used to study the rotation of the tert-butyl group or to simulate its behavior in different solvents. Such simulations are particularly powerful for understanding how molecules interact with each other in the liquid phase or with larger biological molecules, although specific studies on this compound are scarce.

Advanced Quantum Chemical Methods and Their Application

While DFT is a versatile workhorse, higher-level quantum chemical methods are sometimes required for greater accuracy, especially for calculating reaction barriers or weak intermolecular interactions. Methods such as Møller-Plesset perturbation theory (e.g., MP2) or coupled-cluster theory (e.g., CCSD(T)) provide more accurate results but are significantly more computationally demanding. In practice, researchers often use a hybrid approach, optimizing geometries with a cost-effective DFT functional and then performing single-point energy calculations with a more advanced method to refine the energetics of a reaction. A recent study on substituted benzonitriles employed DFT to investigate the effect of different ortho-substituents on the oxidative addition of a nickel complex to the C–CN bond. researchgate.net

Integration of Computational Chemistry with Machine Learning Techniques

A rapidly emerging frontier is the combination of computational chemistry with machine learning (ML). acs.orgnih.govrsc.org ML models can be trained on large datasets of quantum chemical calculations to predict molecular properties with high speed and accuracy, bypassing the need for expensive calculations for every new molecule. acs.orgnih.govrsc.orgnih.gov For instance, an ML model could be trained on a database of calculated properties for thousands of substituted aromatic compounds to predict the HOMO-LUMO gap, solubility, or even the regioselectivity of a reaction for a new molecule like this compound. While specific applications of ML to this compound are not yet documented, the general approach holds immense promise for accelerating the discovery and design of new molecules with desired properties. nih.gov

Environmental Fate and Degradation Pathways of Substituted Benzonitriles

Microbial Degradation Mechanisms

The breakdown of nitrile compounds by microorganisms is a significant pathway for their removal from the environment. nih.gov Bacteria, in particular, have evolved sophisticated enzymatic systems to metabolize these compounds, often using them as a source of carbon and nitrogen. ucl.ac.uk The ability of microorganisms to degrade nitriles has been extensively studied, with genera like Rhodococcus being notably efficient in this process. nih.govresearchgate.net

The most common microbial degradation route for benzonitriles involves a two-step enzymatic process mediated by nitrile hydratase and amidase. nih.gov This pathway is utilized by a variety of microorganisms to convert toxic nitriles into less harmful carboxylic acids. nih.govcabidigitallibrary.org

Nitrile Hydratase: In the first step, the enzyme nitrile hydratase (EC 4.2.1.84) catalyzes the hydration of the nitrile group (-C≡N) to form the corresponding amide (-CONH₂). nih.gov This enzyme is a metalloenzyme, typically containing either iron or cobalt in its active site. nih.gov

Amidase: The resulting amide is then hydrolyzed by a second enzyme, amidase (EC 3.5.1.4), which cleaves the amide bond to produce a carboxylic acid (-COOH) and ammonia (B1221849) (NH₃). nih.gov The ammonia can be assimilated by the microorganism as a nitrogen source.

This sequential action of nitrile hydratase and amidase effectively detoxifies the benzonitrile (B105546) compound. cabidigitallibrary.org Several species of Rhodococcus, including R. rhodochrous and R. erythropolis, have been shown to employ this pathway to break down various benzonitrile-based herbicides. nih.govresearchgate.net For instance, recombinant Escherichia coli cells engineered to express both nitrile hydratase and amidase have demonstrated high efficiency in degrading dihalogenated benzonitrile herbicides like dichlobenil (B1670455) and ioxynil (B1672095) into their corresponding carboxylic acids. cabidigitallibrary.org

While the nitrile hydratase/amidase system is prevalent, an alternative single-step pathway involving the enzyme nitrilase (EC 3.5.5.1) also exists. nih.gov Nitrilase directly hydrolyzes the nitrile to the corresponding carboxylic acid and ammonia, bypassing the amide intermediate. nih.goviwaponline.com Some bacteria, such as Bacillus pallidus, have been found to utilize a nitrilase to degrade benzonitrile to benzoic acid. ucl.ac.uk

Research into the microbial transformation of substituted benzonitriles has successfully identified the intermediate and final products of the degradation pathways. Studies on benzonitrile herbicides provide clear examples of the metabolites formed. The conversion process follows the nitrile hydratase-amidase pathway, transforming the parent nitrile into an amide intermediate, which is subsequently converted to a carboxylic acid. researchgate.net

The table below details the degradation products for several common benzonitrile herbicides when processed by Rhodococcus species. researchgate.net

| Parent Compound (Nitrile) | Intermediate Metabolite (Amide) | Final Metabolite (Carboxylic Acid) |

|---|---|---|

| Dichlobenil (2,6-dichlorobenzonitrile) | 2,6-dichlorobenzamide | 2,6-dichlorobenzoic acid |

| Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) | 3,5-dibromo-4-hydroxybenzamide | 3,5-dibromo-4-hydroxybenzoic acid |

| Ioxynil (3,5-diiodo-4-hydroxybenzonitrile) | 3,5-diiodo-4-hydroxybenzamide | 3,5-diiodo-4-hydroxybenzoic acid |

| Chloroxynil (3,5-dichloro-4-hydroxybenzonitrile) | 3,5-dichloro-4-hydroxybenzamide | 3,5-dichloro-4-hydroxybenzoic acid |

Data sourced from a study on the biotransformation of benzonitrile herbicides by Rhodococcus strains. researchgate.net

In these examples, the nitrile group is consistently converted to a carboxylic acid group, demonstrating a common detoxification strategy employed by these microorganisms. researchgate.net

Photodegradation and Abiotic Transformation Processes

In addition to microbial action, substituted benzonitriles are subject to abiotic (non-biological) degradation processes in the environment. These transformations are primarily driven by hydrolysis and photodegradation. iwaponline.comresearchgate.net

Hydrolysis: Benzonitriles can undergo chemical hydrolysis in water, although this process is often slow under typical environmental conditions (e.g., 25°C). iwaponline.com At elevated temperatures (e.g., 85°C), the hydrolysis of para-substituted benzonitriles has been observed to proceed in two steps, mirroring the microbial pathway: the nitrile is first hydrolyzed to a benzamide (B126) intermediate, which is then further hydrolyzed to the corresponding benzoic acid. iwaponline.com In anaerobic river sediment, some substituted benzonitriles are transformed directly to benzoic acids, a reaction potentially mediated by abiotic sediment components acting similarly to a nitrilase enzyme. iwaponline.com

Photodegradation: Sunlight can be a significant driver of transformation for chemicals in aquatic environments. researchgate.netresearchgate.net This process, known as photolysis or photodegradation, involves the absorption of light energy, which can lead to bond cleavage and molecular rearrangement. researchgate.net For substituted benzonitriles, particularly halogenated ones, photolysis is an important degradation route. researchgate.net

Studies on the 3,5-dihalogeno-4-hydroxybenzonitriles (e.g., ioxynil and chloroxynil) have shown that their primary photochemical reaction in water is photohydrolysis. researchgate.net This involves the cleavage of the carbon-halogen bond and its replacement with a hydroxyl group from water. This initial reaction leads to a monohalogenated dihydroxybenzonitrile. A minor pathway involving reduction has also been observed. researchgate.net The presence of dissolved organic matter, such as humic acids, can influence the rate of photodegradation, sometimes inhibiting direct photolysis by acting as a light screen. researchgate.netresearchgate.net

The table below summarizes key abiotic transformation processes for certain substituted benzonitriles.

| Process | Compound Type | Conditions | Primary Products | Reference |

|---|---|---|---|---|

| Chemical Hydrolysis | para-substituted benzonitriles | Water at elevated temperature (85°C) | Benzamides, Benzoic acids | iwaponline.com |

| Sediment Transformation | para-substituted benzonitriles | Anaerobic river sediment | Benzoic acids | iwaponline.com |

| Photodegradation (Photohydrolysis) | Ioxynil, Chloroxynil | Aqueous solution, UV light (290-365 nm) | Monohalogenated dihydroxybenzonitriles | researchgate.net |

Environmental Persistence and Bioaccumulation Potential

Persistence: A compound is considered persistent if it is resistant to biotic and abiotic degradation, allowing it to remain in the environment for extended periods. researchgate.net Persistence is often measured by a chemical's degradation half-life in soil, water, or sediment. researchgate.net For many substituted benzonitriles, microbial degradation is a more effective removal process than abiotic degradation. researchgate.net However, the structure of the specific benzonitrile, including the type and position of its substituents, can significantly affect its recalcitrance. For example, halogenated aromatic compounds can often be more persistent. nih.gov

Bioaccumulation Potential: The tendency of a chemical to accumulate in living organisms is known as its bioaccumulation potential. service.gov.uk This is a particular concern for substances that can magnify through the food chain (biomagnification), potentially affecting organisms at higher trophic levels. service.gov.uk The bioaccumulation potential is often predicted using the octanol-water partition coefficient (Kow), expressed as Log Kow. pnas.org A high Log Kow value (e.g., > 5) suggests that a chemical is lipophilic (fat-soluble) and more likely to accumulate in the fatty tissues of organisms. pnas.org Another metric is the Bioconcentration Factor (BCF), which compares the concentration of a chemical in an organism to its concentration in the surrounding water. Chemicals with a BCF greater than 1,000 are often considered to have a high potential for bioaccumulation. pnas.org

| Criterion | Description | Example Regulatory Threshold |

|---|---|---|

| Persistence (P) | Resistance to degradation, measured by half-life (t½). | t½ in water > 60 days |

| Bioaccumulation (B) | Tendency to accumulate in organisms, measured by BCF or Log Kow. | BCF > 1,000 or Log Kow > 5 |

Note: Thresholds can vary between different regulatory bodies. The values presented are illustrative of criteria used to identify potentially problematic chemicals. pnas.org

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Benzonitrile (B105546) Functionalization

The functionalization of benzonitriles, including 3-tert-butylbenzonitrile, is a cornerstone of modern organic synthesis, providing pathways to a diverse array of valuable compounds. google.com Current research is heavily invested in the development of innovative catalytic systems that offer enhanced efficiency, selectivity, and sustainability.

One promising direction is the use of multimetallic sequential catalysis. nih.gov This approach combines different metal catalysts to perform consecutive transformations in a single pot, enabling the synthesis of complex molecules from simple precursors. For instance, a palladium-catalyzed isomerization could be followed by a copper-catalyzed borylation, opening up new avenues for the functionalization of the benzonitrile core. nih.gov

Another area of intense investigation is the C–H functionalization of benzonitriles. paris-saclay.frbeilstein-journals.org This strategy allows for the direct conversion of carbon-hydrogen bonds into new functional groups, minimizing the need for pre-functionalized starting materials and reducing waste. Rhodium(II) complexes, for example, have shown remarkable activity in promoting site-selective C(sp3)–H amination reactions. paris-saclay.fr The development of catalysts with well-defined pockets can lead to highly discriminating reactions, favoring the functionalization of specific C-H bonds within a molecule. paris-saclay.fr

Furthermore, the exploration of novel metal-organic frameworks (MOFs) and copper clusters as catalysts is gaining traction. mdpi.commdpi.com These materials can offer unique reactivity and selectivity due to their defined structures and electronic properties. For example, specific tetranuclear copper(I) clusters have demonstrated catalytic activity in transforming iodobenzenes to benzonitriles. mdpi.com

The table below summarizes some of the emerging catalytic strategies for benzonitrile functionalization.

| Catalytic Strategy | Description | Potential Advantages |

| Multimetallic Sequential Catalysis | Utilizes a combination of different metal catalysts to perform multiple reaction steps in one pot. nih.gov | Increased efficiency, access to complex molecules from simple starting materials. nih.gov |

| Direct C-H Functionalization | Involves the direct conversion of C-H bonds into new functional groups. paris-saclay.frbeilstein-journals.org | Atom economy, reduced waste, and simplified synthetic routes. paris-saclay.fr |

| Metal-Organic Frameworks (MOFs) | Employs crystalline materials with a porous structure for catalytic applications. | High selectivity, recyclability, and tunable catalytic activity. |

| Copper Cluster Catalysis | Uses well-defined copper clusters to mediate chemical transformations. mdpi.com | Novel reactivity and potential for unique product formation. mdpi.com |

Advanced Computational Modeling for Complex Reaction Systems

The design and optimization of the aforementioned catalytic systems are increasingly reliant on advanced computational modeling. nih.gov Techniques like Density Functional Theory (DFT) are instrumental in understanding the electronic properties of molecules like this compound and predicting their reactivity. By simulating reaction pathways and transition states, computational chemistry provides invaluable insights that can guide experimental efforts. rsc.org

For complex multiphase reaction systems, computational fluid dynamics (CFD) is becoming an indispensable tool. nih.gov CFD models can simulate the intricate interplay of flow dynamics, heat transfer, and reaction kinetics within a reactor, enabling a more rational design and scale-up of chemical processes. nih.govmdpi.com This is particularly relevant for optimizing the synthesis of benzonitrile derivatives, where understanding spatial distributions of reactants and catalysts is crucial. nih.gov

Recent advancements also include the development of sophisticated models that can handle polydisperse systems and emulate biokinetics at particle-cell interfaces, which is crucial for understanding the behavior of nanomaterials in biological systems. nih.gov These models provide a more accurate prediction of delivered dose and concentration profiles, which is essential for assessing the potential applications and risks of new materials. nih.gov

Sustainable Synthesis and Circular Economy Integration for Benzonitrile Derivatives

The principles of green chemistry and the circular economy are increasingly shaping the future of chemical manufacturing. europa.euosti.gov For benzonitrile derivatives, this translates to the development of more sustainable synthetic routes and the integration of circularity throughout the product lifecycle. europa.eu